molecular formula C17H18FN5O2 B2386964 N-[(4-fluorophenyl)methyl]-2-{5,7,8-trimethyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide CAS No. 1428347-95-8

N-[(4-fluorophenyl)methyl]-2-{5,7,8-trimethyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide

Cat. No.: B2386964
CAS No.: 1428347-95-8
M. Wt: 343.362
InChI Key: AELJYCSMSRGFGI-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-{5,7,8-trimethyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazolopyrimidine core, and an acetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-{5,7,8-trimethyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Preparation Methods

The synthesis of N-[(4-fluorophenyl)methyl]-2-{5,7,8-trimethyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system. Common reagents used in this step include hydrazine derivatives and carbonyl compounds.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through an acylation reaction, where an acylating agent reacts with an amine group on the intermediate compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-[(4-fluorophenyl)methyl]-2-{5,7,8-trimethyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{5,7,8-trimethyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl]-2-{5,7,8-trimethyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can be compared with other similar compounds, such as:

    Triazolopyrimidine Derivatives: These compounds share the triazolopyrimidine core and may have similar biological activities.

    Fluorophenyl Compounds: Compounds containing the fluorophenyl group may exhibit similar chemical reactivity and biological properties.

    Acetamide Derivatives: These compounds share the acetamide moiety and may have similar pharmacological profiles.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O2/c1-10-11(2)20-12(3)23-16(10)21-22(17(23)25)9-15(24)19-8-13-4-6-14(18)7-5-13/h4-7H,8-9H2,1-3H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELJYCSMSRGFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N2C1=NN(C2=O)CC(=O)NCC3=CC=C(C=C3)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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